![molecular formula C17H17NO2 B3061068 (6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol CAS No. 39478-62-1](/img/structure/B3061068.png)

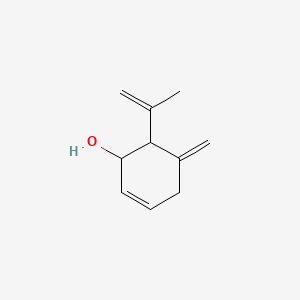

(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Vue d'ensemble

Description

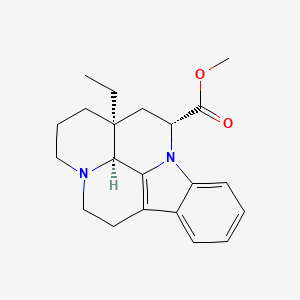

S-Apomorphine est un agoniste de la dopamine non-ergoline qui a été largement étudié pour ses propriétés pharmacologiques. Il s’agit d’un composé chiral avec deux énantiomères : (−) et (+)-apomorphine. L’activité pharmacologique réside dans l’isomère lévogyre 6aR. S-Apomorphine est connu pour son utilisation dans le traitement de l’hypomobilité associée à la maladie de Parkinson à un stade avancé et a fait l’objet de recherches pour diverses autres applications médicales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

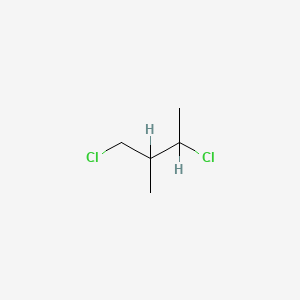

S-Apomorphine peut être synthétisé par plusieurs méthodes. Une méthode courante implique la décomposition de la morphine à l’aide d’un acide concentré. Ce processus produit de l’apomorphine, qui peut ensuite être séparée en ses énantiomères. La synthèse implique généralement de faire bouillir la morphine avec de l’acide chlorhydrique concentré .

Méthodes de production industrielle

La production industrielle de S-Apomorphine implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, garantissant que le produit final répond aux normes pharmaceutiques. L’infusion sous-cutanée continue d’apomorphine est l’une des méthodes utilisées pour son administration en milieu clinique .

Analyse Des Réactions Chimiques

Types de réactions

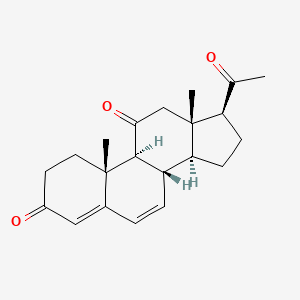

S-Apomorphine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et son activité pharmacologique.

Réactifs et conditions courants

Oxydation : S-Apomorphine peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites qui sont ensuite traités dans l’organisme. Ces métabolites jouent un rôle dans les effets pharmacologiques du composé .

Applications De Recherche Scientifique

S-Apomorphine a une large gamme d’applications en recherche scientifique :

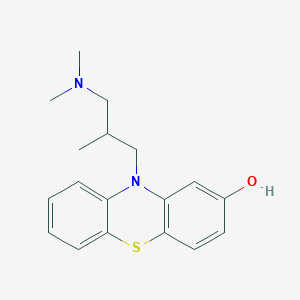

Chimie : Il est utilisé comme composé modèle pour étudier les agonistes de la dopamine et leurs interactions avec les récepteurs.

Biologie : La recherche sur S-Apomorphine contribue à comprendre le système dopaminergique et son rôle dans divers processus biologiques.

Médecine : S-Apomorphine est principalement utilisé dans le traitement de la maladie de Parkinson.

Mécanisme D'action

S-Apomorphine exerce ses effets en agissant comme un agoniste de la dopamine non-ergoline avec une forte affinité de liaison aux récepteurs de la dopamine D2, D3 et D5. Il stimule les régions du cerveau impliquées dans le contrôle moteur, en particulier le noyau caudé-putamen. Cette stimulation contribue à soulager les symptômes d’hypomobilité dans la maladie de Parkinson. De plus, S-Apomorphine agit comme un antagoniste des récepteurs 5-HT2 et α-adrénergiques .

Comparaison Avec Des Composés Similaires

Composés similaires

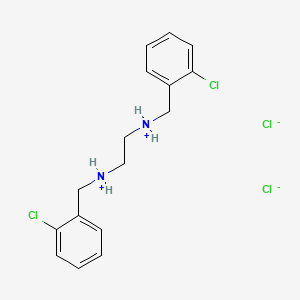

Dopamine : S-Apomorphine a une structure catéchol similaire à celle de la dopamine, mais il est plus stable et a une durée d’action plus longue.

Lévodopa : Contrairement à la lévodopa, qui est un précurseur de la dopamine, S-Apomorphine stimule directement les récepteurs de la dopamine.

Pramipexole : S-Apomorphine et le pramipexole sont tous deux des agonistes de la dopamine, mais S-Apomorphine a un profil de récepteur plus large.

Unicité

L’unicité de S-Apomorphine réside dans sa capacité à agir sur plusieurs récepteurs de la dopamine et dans son début d’action rapide. Cela le rend particulièrement efficace pour traiter les épisodes aigus d’hypomobilité dans la maladie de Parkinson. Sa structure non-ergoline réduit également le risque de certains effets secondaires associés aux dérivés ergoliniques .

Propriétés

IUPAC Name |

(6aS)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQDUVQKEIOC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192615 | |

| Record name | 4H-Dibenzo(de,g)quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39478-62-1 | |

| Record name | S-Apomorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Apomorphine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-Dibenzo(de,g)quinoline-10,11-diol, 5,6,6a,7-tetrahydro-6-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOMORPHINE, S- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH812IV7LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorobicyclo[3.2.0]hept-2-en-6-one](/img/structure/B3060988.png)

![diethyl-[2-(4-propoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B3061000.png)

![2-(Pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]-N-[(pyridin-2-yl)methyl]ethan-1-amine](/img/structure/B3061001.png)